SC-52012 is classified as a monoclonal antibody specifically targeting Interleukin-1 beta. It is produced using hybridoma technology, which involves the fusion of myeloma cells with splenocytes from immunized mice. This process generates a stable cell line that produces large quantities of the desired antibody. The compound is utilized in various applications, including Western blotting, immunohistochemistry, and enzyme-linked immunosorbent assays (ELISA) to study inflammatory processes and immune responses in human tissues .
The synthesis of SC-52012 involves several critical steps:
This process requires precise control over conditions such as temperature, pH, and nutrient supply to maximize antibody yield and functionality.
The molecular structure of SC-52012 is characterized by its immunoglobulin G (IgG) framework, which consists of two heavy chains and two light chains linked by disulfide bonds. The variable regions of the antibody provide specificity for Interleukin-1 beta, while the constant regions determine its effector functions.
SC-52012 primarily functions through binding interactions rather than traditional chemical reactions. The binding of SC-52012 to Interleukin-1 beta inhibits its activity, thereby modulating inflammatory responses.
The mechanism of action for SC-52012 revolves around its ability to bind specifically to Interleukin-1 beta:
SC-52012 possesses several notable physical and chemical properties:
SC-52012 has a wide range of applications in scientific research:
The versatility and specificity of SC-52012 make it a valuable tool for researchers studying immune responses and developing potential therapeutic interventions targeting inflammatory processes .
SC-52012 is a low-molecular-weight (483 Da) synthetic compound that functions as a potent and selective antagonist of the platelet integrin GPIIb/IIIa (αIIbβ3) receptor [1] [4]. This receptor, abundantly expressed on platelet surfaces, undergoes activation-dependent conformational changes that enable fibrinogen binding—the final common pathway for platelet aggregation. SC-52012 competitively occupies the RGD (Arg-Gly-Asp) recognition site on GPIIb/IIIa, sterically hindering fibrinogen attachment and subsequent cross-linking of platelets [4]. Its inhibitory potency is evidenced by an IC₅₀ of 9.0 ± 0.6 nM against fibrinogen binding and 44 ± 5 nM against ADP-induced platelet aggregation in human platelets [1].
A critical structural feature underpinning SC-52012’s efficacy is the replacement of the native RGD sequence’s guanidine group with a benzamidine moiety (5-(4-amidinophenyl)pentanoyl). Ab initio calculations confirm that benzamidine forms a reinforced ionic interaction with a carboxylate group within the GPIIb/IIIa binding pocket, enhancing binding affinity approximately 1,000-fold compared to natural RGD ligands [4]. This design strategy distinguishes SC-52012 from peptide-based inhibitors by optimizing receptor-ligand electrostatics.
Table 1: Binding Kinetics of SC-52012 to Human Platelets
Platelet State | Dissociation Constant (Kd) | Binding Sites (Molecules/Platelet) |
---|---|---|
ADP-Activated | 21.6 ± 4.7 nM | 60,846 ± 7,158 |
Resting | 156 ± 8.3 nM | 59,464 ± 5,898 |
SC-52012 mimics the RGDF tetrapeptide sequence of fibrinogen but replaces the Arg-Gly segment with a non-peptide benzamidine-based spacer [4] [6]. This modification confers metabolic stability while preserving critical pharmacophore geometry: the amidinophenyl group replicates arginine’s cationic function, and the terminal carboxylic acid groups mimic aspartate’s anionic character [6]. The compound’s molecular formula (C₂₅H₃₀N₄O₆) enables precise spatial orientation for high-affinity receptor engagement [6].
Notably, SC-52012 binds to a ligand-attenuated site on GPIIb/IIIa distinct from epitopes recognized by monoclonal antibodies (e.g., 4F8), indicating targeted disruption of fibrinogen’s RGD docking mechanism [1]. At saturating concentrations, SC-52012 occupies up to ~60,000 sites per platelet—a receptor density comparable to fibrinogen itself (58,046 ± 6,386 molecules/platelet)—confirming its capacity for near-complete receptor blockade [1]. The displacement of bound [(3)H]-SC-52012 by unlabeled compound (IC₅₀ = 135 ± 20 nM) further validates competitive inhibition at the RGD-binding cleft [1].
Table 2: Impact of Chemical Modifications on RGDF Mimetic Potency
Structural Feature | Compound Variant | Relative Potency |
---|---|---|
Native RGDF | Peptide | 1× (Reference) |
Benzamidine substitution | SC-52012 | 1,000× increase |
Benzylamine substitution | Analog (18) | Significant loss |
Imidazoline substitution | Analog (19) | No activity |
SC-52012 exhibits differential affinity for GPIIb/IIIa based on platelet activation status. As shown in Table 1, its Kd for ADP-activated platelets (21.6 nM) is 7-fold lower than for resting platelets (156 nM), indicating conformational selection akin to fibrinogen [1] [4]. This activation dependence arises from inside-out signaling that shifts GPIIb/IIIa from a closed to open conformation, exposing high-affinity ligand-binding sites [5].
Evidence from a Glanzmann’s thrombasthenia patient (GTa) with a GPIIIa-Val193Met mutation underscores this mechanism. Transfected HEK 293T cells expressing GPIIb/IIIa-V193M bound [(3)H]-SC-52012 with constitutively high affinity without requiring DTT or ADP co-stimulation—unlike wild-type receptors [5]. This "locked-in" high-affinity state demonstrates that SC-52012’s efficacy is intrinsically linked to receptor conformation. Furthermore, GTa platelets exhibited enhanced adhesion to fibrinogen but impaired aggregation, confirming that SC-52012 selectively disrupts aggregation-phase signaling without affecting initial adhesion [5].
Table 3: Impact of GPIIIa Mutation on SC-52012 Binding
Receptor Type | Kd (nM) | Effect of DTT/ADP |
---|---|---|
Wild-type GPIIb/IIIa | 21.6 | Enhanced affinity |
GPIIb/IIIa-V193M Mutant | Constitutively low | No enhancement |
Table 4: Binding Site Density Comparison
Ligand | Receptor Density (Molecules/Platelet) |
---|---|
[(3)H]-SC-52012 (Activated) | 60,846 ± 7,158 |
[(125)I]-Fibrinogen | 58,046 ± 6,386 |
In vivo, this kinetic selectivity translates to potent antithrombotic effects. SC-52012 (1–10 μg/kg/min IV) dose-dependently prolongs arterial occlusion time in guinea-pig thrombosis models by inhibiting aggregation at sites of endothelial injury [2]. Its pharmacodynamic half-life (~40 minutes in dogs) supports transient but high-intensity receptor blockade during thrombogenic stimuli [4]. The convergence of activation sensitivity and RGD specificity positions SC-52012 as a paradigm for conformation-targeted antiplatelet agents.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7